1,5-Cyclohexadiene-1-carboxylic acid, 3-amino-

Descripción general

Descripción

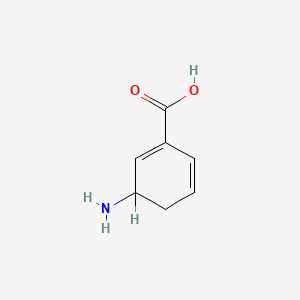

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is an organic compound with the molecular formula C7H9NO2 It is a derivative of cyclohexadiene, featuring an amino group at the third position and a carboxylic acid group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring. The specific conditions for this reaction typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The exact methods can vary depending on the scale and desired purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexadiene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Oxidation : The compound can be oxidized to form corresponding ketones or aldehydes.

- Reduction : Reduction reactions can convert the carboxylic acid group into an alcohol.

- Substitution : The amino group can participate in substitution reactions with other functional groups.

Research has indicated that 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- may exhibit biological activity relevant to enzyme interactions. Its structure allows it to form hydrogen bonds with biological molecules, potentially influencing their function.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Studies have focused on its role as a lead compound in drug development, particularly in targeting specific pathways associated with diseases such as cancer.

Data Table: Chemical Reactions Involving 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino-

| Reaction Type | Description | Common Reagents | Products |

|---|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Ketones/Aldehydes |

| Reduction | Converts carboxylic acid to alcohol | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols |

| Substitution | Amino group replaced by other groups | Halogens (Cl, Br), Nucleophiles (OH-) | Substituted derivatives |

Case Study 1: Anticancer Potential

A recent study explored the anticancer properties of cyclohexane derivatives, including 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino-. Using quantitative structure–activity relationship (QSAR) modeling and molecular docking techniques, researchers identified that modifications to the cyclohexane structure could enhance inhibitory activity against non-small-cell lung cancer cells. In vitro trials indicated promising results for compounds derived from this structure as potential anticancer agents .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could modulate enzyme activity through competitive inhibition mechanisms. This finding opens avenues for further research into its role in metabolic regulation and therapeutic applications .

Mecanismo De Acción

The mechanism of action of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects at the molecular level.

Comparación Con Compuestos Similares

5-aminocyclohexa-1,3-diene-1-carboxylic acid: An α,β-unsaturated monocarboxylic acid with similar structural features.

1,5-Cyclohexadiene-1-carboxylic acid, 3-[(2-amino-1-oxopropyl)amino]-: Another derivative with an additional amino group.

Uniqueness: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is a compound of interest in the field of organic chemistry and medicinal applications. Its structural features suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its synthesis, biological properties, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is . The compound features a cyclohexadiene ring with a carboxylic acid and an amino group, which may contribute to its reactivity and biological interactions.

Synthesis

The synthesis of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- typically involves several steps:

- Starting Materials : The synthesis often begins with cyclohexadiene derivatives or substituted benzoic acids.

- Reagents : Common reagents include lithium in liquid ammonia for reductions and various coupling agents for amine functionalities.

- Methodology : Techniques such as hypochlorite-mediated degradation or reductive opening of lactone rings are utilized to obtain the desired product .

Antioxidant Properties

Research indicates that compounds similar to 1,5-Cyclohexadiene-1-carboxylic acid exhibit antioxidant activity. Antioxidants are crucial in preventing oxidative stress in biological systems. The presence of the amino group may enhance electron donation capabilities, contributing to radical scavenging activities .

Enzyme Interaction

1,5-Cyclohexadiene derivatives have been studied for their interactions with enzymes such as carboxylesterases. These enzymes play a significant role in the metabolism of various substrates, including pharmaceuticals. The unique structure of cyclohexadiene allows it to act as a substrate or inhibitor for specific enzyme pathways .

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

- Study on Enantioselectivity :

- Antioxidant Evaluation :

Applications

The applications of 1,5-Cyclohexadiene-1-carboxylic acid extend across various fields:

- Pharmaceuticals : Its derivatives are utilized in synthesizing drugs that target specific biological pathways.

- Agricultural Chemicals : The compound may serve as a precursor for agrochemicals designed to enhance crop protection.

- Nutraceuticals : Due to its antioxidant properties, it may be included in formulations aimed at improving health outcomes related to oxidative stress .

Propiedades

IUPAC Name |

3-aminocyclohexa-1,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-2,4,6H,3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCECZXZHXZYFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991535 | |

| Record name | 3-Aminocyclohexa-1,5-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71225-88-2 | |

| Record name | Isogabaculine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071225882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminocyclohexa-1,5-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.